N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Overview
Description
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring. The tert-butyl and methyl groups add to the structural complexity and influence the compound’s chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with tert-butylamine and methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions, often involving solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-6-methyl-3-phenyl-1,2,4-triazin-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-tert-butyl-6-methyl-3-[3-chlorophenyl]-1,2,4-triazin-5-amine: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4/c1-9-12(20-14(2,3)4)19-13(22-21-9)10-6-5-7-11(8-10)15(16,17)18/h5-8H,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDNWAQQIFBVLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131567 | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-65-0 | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601131567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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